![molecular formula C16H14FN5O B2631008 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034389-95-0](/img/structure/B2631008.png)
3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide
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Overview
Description
This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has shown significant in vitro antipromastigote activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .Molecular Structure Analysis
The molecular structure of this compound has been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The chemical reactions involving this compound have been characterized with UV/Vis spectroscopy and cyclic voltammetry .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Crystallography and Structural Studies
The structural landscape of cocrystals containing isonicotinamide, a close relative of the compound , has been extensively studied. Insights into the acid-pyridine heterosynthon, a molecular module, are crucial in understanding the molecular interactions and structural properties of such compounds (R. Dubey & G. Desiraju, 2014).
Synthesis Techniques
Research has outlined practical synthesis approaches for related compounds, which is pivotal for the chemical synthesis and large-scale production of such complex molecules. These methods provide foundational knowledge that may apply to the synthesis of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide and its derivatives (R. Vaid et al., 2012).
Antimicrobial Activity
Compounds structurally similar to 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide have been synthesized and tested for their antimicrobial properties. These studies provide insights into the potential of such compounds in therapeutic applications against a variety of microorganisms (Ravinesh Mishra et al., 2010).
Antitumor Activity
Research on compounds structurally related to 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide indicates significant potential in inhibiting tumor growth and inducing apoptotic responses in cancer cells. Such findings are crucial for developing new therapeutic strategies against various forms of cancer (A. Carbone et al., 2013).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking .
Pharmacokinetics
Its metabolism and excretion pathways are currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-22-10-12(8-21-22)15-11(3-2-5-19-15)7-20-16(23)13-4-6-18-9-14(13)17/h2-6,8-10H,7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZFOSKNRCRNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide |
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